5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
CAS No.: 1246088-49-2
Cat. No.: VC0059676
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59
* For research use only. Not for human or veterinary use.
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid - 1246088-49-2](/images/no_structure.jpg)
Specification
CAS No. | 1246088-49-2 |
---|---|
Molecular Formula | C8H5ClN2O2 |
Molecular Weight | 196.59 |
IUPAC Name | 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Standard InChI Key | KYRXBSCLEZDMMP-UHFFFAOYSA-N |
SMILES | C1=CNC2=NC(=C(C=C21)Cl)C(=O)O |
Introduction
Physical and Chemical Properties
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid possesses distinct physical and chemical properties that define its behavior and potential applications. These properties are crucial for understanding its reactivity, stability, and potential biological interactions.
Basic Physical Properties
The compound has a molecular weight of 196.59 g/mol and consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms arranged in a specific configuration . The standard purity of commercially available 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is typically greater than 95% . While the search results don't provide specific melting point data for this exact compound, related pyrrolo[2,3-b]pyridine compounds typically exhibit high melting points due to their rigid heterocyclic structure and hydrogen bonding capabilities.
Comparative Properties with Related Compounds
To better understand the properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, it is valuable to compare it with structurally related compounds. The table below presents a comparison of physical properties between 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and similar compounds:
This comparison demonstrates the effect of different substituents on the physical properties of these related compounds. The addition of the chlorine atom in 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid increases its molecular weight compared to the non-chlorinated analog, while the combination of chlorine and fluorine atoms in 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid further increases its molecular weight and likely affects its lipophilicity as indicated by the higher LogP value .
Structural Characteristics
Molecular Structure and Configuration
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid features a bicyclic heterocyclic system comprising fused pyrrole and pyridine rings. The pyrrole ring contains a nitrogen atom at position 1 (hence the 1H designation), while the pyridine ring contains a nitrogen atom at what would be position 7 in an indole numbering system (making it a 7-azaindole derivative). The compound is substituted with a chlorine atom at position 5 and a carboxylic acid group at position 6 . The nitrogen atom in the pyrrole ring typically acts as a hydrogen bond donor, while the nitrogen in the pyridine ring and the carboxylic acid group can function as hydrogen bond acceptors, contributing to the compound's potential for intermolecular interactions.
Structural Features Relevant to Biological Activity
The structural characteristics of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid may confer specific biological properties. Research on related pyrrolo[2,3-b]pyridine derivatives has shown that this scaffold can serve as a hinge binder in enzyme inhibition, particularly for kinases . The pyrrolo[2,3-b]pyridine core can form hydrogen bonds with the backbone of enzyme hinge regions, while substituents at different positions can interact with other regions of the binding pocket. For instance, in fibroblast growth factor receptor (FGFR) inhibitors, the pyrrolo[2,3-b]pyridine ring can form hydrogen bonds with specific amino acid residues in the hinge region of the kinase domain .
The position of the chlorine atom at C-5 is particularly significant, as research on related compounds has shown that substituents at this position can interact with specific glycine residues in kinase binding pockets, potentially enhancing binding affinity and inhibitory activity . The carboxylic acid group at position 6 may further contribute to binding interactions through hydrogen bonding or ionic interactions with positively charged amino acid residues in target proteins.
Synthesis Methods
Related Synthetic Procedures
Information about the synthesis of a structurally related isomer, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, provides some insights into potential synthetic approaches . This synthesis involves the hydrolysis of an ester precursor:
"General procedure: To a stirred solution of 9a-d (1.3 mmol) in EtOH (12 mL) 2M NaOH was added (1.7 mmol, 1.1 mL). The reaction mixture was heated under reflux for 1h (10a) or 2h (10b) and the solvent was evaporated. Water (10 mL) was added and acetic acid was added until pH 4.0. The desired product was filtered off, dried into the desiccators to afford the desired product."
This approach suggests that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid might be synthesized through similar hydrolysis of a corresponding ester precursor. Alternatively, carboxylation of a suitable chlorinated pyrrolo[2,3-b]pyridine precursor could be employed.
For substituted pyrrolo[2,3-b]pyridine derivatives described in the search results, synthetic routes involved reactions of the core scaffold with substituted aldehydes followed by reduction:
"The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50°C to obtain the compounds 3a–3k in 45–60% yield. Subsequently, 3a–3k in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux to undergo a reduction reaction to furnish 4a–4l in 46–80%."
Related Compounds and Derivatives
Structural Analogs
Several structurally related compounds appear in the search results:
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1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 898746-35-5): This is the non-chlorinated analog, which shares the same core structure but lacks the chlorine substituent at position 5 .
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4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1246088-38-9): This analog contains both chlorine and fluorine substituents at positions 4 and 5, respectively, along with the carboxylic acid group at position 6 .
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5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 800401-68-7): This is an isomer with a different ring fusion pattern (pyrrolo[2,3-c]pyridine instead of pyrrolo[2,3-b]pyridine) and the carboxylic acid at position 2 rather than position 6 .
Functional Derivatives
The pyrrolo[2,3-b]pyridine scaffold serves as the core structure for various functional derivatives, particularly those developed as kinase inhibitors. For example, research has shown that trifluoromethyl-substituted pyrrolo[2,3-b]pyridine derivatives can function as potent FGFR inhibitors . These derivatives often contain additional substituents that enhance binding to specific targets:
"Then, the 3,5-dimethoxyphenyl group could more fully and appropriately occupy the hydrophobic pocket and maintain the formation of hydrogen bonds with D641. As expected, trifluoromethyl substitution at the 5-position of 1H-pyrrolo[2,3-b]pyridine could form a hydrogen bond with G485, which may be a crucial factor in improving the activity of the compound."
This suggests that similar modifications to the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid structure could lead to derivatives with enhanced or specialized biological activities.
Biological Activities and Applications
Structure-Activity Relationships
Research on related compounds has revealed important structure-activity relationships that might inform the potential applications of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid:
"As a hinge binder, 1H-pyrrolo[2,3-b]pyridine ring could form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region.... The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity."
This suggests that the chlorine atom at position 5 in 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid might confer specific binding interactions with enzyme targets, potentially enhancing its biological activity compared to the non-substituted analog.
Research and Development Status
Current Research Focus
Recent research has demonstrated the potential of pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors with potent anti-cancer activities:
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